molecular formula C18H17N3O2 B2565525 2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1203212-31-0

2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2565525
CAS No.: 1203212-31-0
M. Wt: 307.353
InChI Key: AIFPHGZCKCBPJU-UHFFFAOYSA-N
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Description

The compound 2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide features a naphthalene moiety linked via an acetamide bridge to a 6-oxopyridazinone ring. Key structural attributes include:

  • 6-Oxopyridazinone ring: Provides hydrogen-bonding capacity via the carbonyl oxygen.
  • Ethylacetamide linker: Enhances conformational flexibility and modulates solubility.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17(19-11-12-21-18(23)9-4-10-20-21)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-10H,11-13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFPHGZCKCBPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to form aminonaphthalene.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring is synthesized through the reaction of hydrazine with a suitable diketone, followed by cyclization.

    Coupling Reaction: The aminonaphthalene derivative is coupled with the pyridazinone derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the coupled product to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring may facilitate binding to hydrophobic pockets, while the pyridazinone moiety could interact with specific amino acid residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Substituents Molecular Formula Molecular Weight Key Functional Groups Reference
Target Compound Naphthalen-1-yl, 6-oxopyridazinone C₂₃H₂₁N₃O₂ 371.44 Acetamide, pyridazinone -
6b () Naphthalen-1-yloxy, 2-nitrophenyl C₂₁H₁₈N₅O₄ 404.40 Triazole, nitro, acetamide
6m () Naphthalen-1-yloxy, 4-chlorophenyl C₂₁H₁₈ClN₄O₂ 393.85 Triazole, chloro, acetamide
S23 Derivative () 5-Chloro-4-fluoro-pyridazinone C₆H₄ClFN₂O₃ 206.56 Halogens, pyridazinone
Compound Naphthalen-2-yl, 2-methoxyphenylmethyl C₂₄H₂₁N₃O₃ 399.45 Methoxy, pyridazinone

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6b, chloro in 6m) lower electron density on the acetamide carbonyl, shifting IR C=O stretches from 1671 cm⁻¹ (6a) to 1682 cm⁻¹ (6b) .
  • Heterocycle Impact: Triazole-containing analogs () exhibit planar rigidity, whereas pyridazinone-based compounds (–6) offer hydrogen-bonding sites via the carbonyl oxygen.
  • Naphthalene Orientation: Naphthalen-1-yl (target) vs.

Physicochemical Properties

Property Target Compound Compound Compound
logP ~3.5 (estimated) 4.01 ~4.5 (estimated)
H-Bond Acceptors 4 6 5
Molecular Weight 371.44 399.45 418.49
Polar Surface Area ~70 Ų 60.38 Ų ~85 Ų

Analysis :

  • Higher polar surface area in ’s compound (C₂₄H₂₆N₄O₃) may limit membrane permeability despite its acetamido group enhancing hydrogen bonding .

Critical Research Findings

  • Electronic Effects : Nitro-substituted triazoles (e.g., 6b) exhibit downfield shifts in ¹H NMR (δ 10.79 ppm for -NH) due to electron withdrawal, contrasting with chloro-substituted 6m (δ 10.5 ppm) .
  • Halogen Impact : Fluorine and chlorine in ’s compound enhance metabolic stability and binding affinity to hydrophobic pockets .
  • Stereochemical Simplicity : Achiral compounds (e.g., ) avoid enantiomer-related complications in synthesis and bioactivity .

Biological Activity

2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a pyridazinone ring through an ethyl acetamide functional group. Its molecular formula is C19H19N3O2C_{19}H_{19}N_{3}O_{2} with a molecular weight of approximately 321.4 g/mol. The structural characteristics contribute to its interaction with biological targets, enhancing its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of naphthyridinones can sensitize cancer cells to cisplatin, leading to increased apoptosis in tumor cells. Specifically, compounds with similar structural features demonstrated effective inhibition of cell proliferation in various cancer cell lines, including ovarian and breast cancer cells.

Table 1: Anticancer Activity of Naphthyridinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6eHCT11612.5Induces apoptosis via ATR pathway
Compound 6hMCF-715.0Inhibits tubulin polymerization
This compoundA2780TBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit moderate antibacterial effects against various strains of bacteria due to its ability to interfere with bacterial enzyme functions or disrupt cellular integrity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or survival.
  • Receptor Modulation : It may act on receptors that regulate cellular signaling pathways critical for tumor growth.
  • Pathway Interference : The compound can influence various biochemical pathways, leading to enhanced apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

  • Cisplatin Sensitization : A study demonstrated that certain naphthyridinone derivatives enhanced the efficacy of cisplatin in resistant ovarian cancer cells by modulating the ATR signaling pathway, leading to increased apoptosis rates.
    "The combination therapy using naphthyridinone derivatives and cisplatin resulted in a significant reduction in tumor size in preclinical models."
  • Antibacterial Efficacy : Another investigation into related compounds revealed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

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